N-(4-Bromophenyl)-N-phenylacetamide
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Overview
Description
N-(4-Bromophenyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-phenylacetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-bromoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromophenyl)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, e.g., N-(4-aminophenyl)-N-phenylacetamide.
Oxidation: Products may include N-(4-bromophenyl)-N-phenylacetic acid.
Reduction: Products may include N-(4-bromophenyl)-N-phenylethylamine.
Scientific Research Applications
N-(4-Bromophenyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(4-Bromophenyl)-N-phenylacetamide
- N-(4-Bromophenyl)-N-phenylacetic acid
- N-(4-Bromophenyl)-N-phenylethylamine
Comparison: this compound is unique due to its specific structural features, such as the bromine atom in the para position and the acetamide group. This structure imparts distinct chemical and biological properties compared to its analogs. For example, N-(4-Bromophenyl)-N-phenylacetic acid has a carboxylic acid group instead of an acetamide, which affects its reactivity and solubility .
Properties
CAS No. |
29325-58-4 |
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Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrNO/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,1H3 |
InChI Key |
XLBKCJHPQFREHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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